An In-depth Technical Guide to 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Hypothesized Mechanism of Action, and Future Directions
An In-depth Technical Guide to 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Hypothesized Mechanism of Action, and Future Directions
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the novelty of this particular molecule, this document synthesizes information from the broader class of 1,2,4-triazole-3-thiols to propose a putative mechanism of action. We will delve into a detailed, proposed synthetic protocol, explore the likely biological targets based on structure-activity relationships of analogous compounds, and outline experimental workflows for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this promising chemical entity.
Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Core
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds with a rich and diverse pharmacological profile. Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential across multiple therapeutic areas, including:
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Antimicrobial and Antifungal Activity: These compounds are known to be effective against a range of bacterial and fungal pathogens.[2][3]
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Anticancer Properties: Many derivatives have shown cytotoxicity against various cancer cell lines, with some acting as kinase inhibitors.[1][4]
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Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential to modulate inflammatory pathways.[5]
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Anticonvulsant Activity: Certain derivatives have shown promise in preclinical models of epilepsy.[4]
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Antioxidant Properties: The thiol group can contribute to the radical-scavenging abilities of these molecules.[4][6]
The specific compound of interest, 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, combines the established 1,2,4-triazole-3-thiol core with a lipophilic cyclohexylethyl group at the 5-position and a methyl group at the 4-position. These structural features are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis of 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
The proposed multi-step synthesis is outlined below:
Step 1: Synthesis of 3-Cyclohexylpropanoic Acid Hydrazide
The initial step involves the formation of the corresponding hydrazide from 3-cyclohexylpropanoic acid. This can be achieved through esterification followed by hydrazinolysis.[3][4][5]
Protocol:
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Esterification: To a solution of 3-cyclohexylpropanoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl 3-cyclohexylpropanoate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Hydrazinolysis: Dissolve the crude methyl 3-cyclohexylpropanoate in ethanol and add an excess of hydrazine hydrate (3-5 equivalents).[1][3] Reflux the mixture for 8-12 hours. After cooling, the product, 3-cyclohexylpropanoic acid hydrazide, will often precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 1-(3-Cyclohexylpropanoyl)-4-methylthiosemicarbazide
The synthesized hydrazide is then reacted with methyl isothiocyanate to form the key thiosemicarbazide intermediate.
Protocol:
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Dissolve 3-cyclohexylpropanoic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
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Add methyl isothiocyanate (1.1 equivalents) to the solution.
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Reflux the reaction mixture for 3-5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature. The 1-(3-cyclohexylpropanoyl)-4-methylthiosemicarbazide product will likely precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Step 3: Cyclization to form 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide.
Protocol:
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Suspend the 1-(3-cyclohexylpropanoyl)-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).[7]
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Reflux the mixture for 4-6 hours. During this time, the cyclization and dehydration occur.
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After reflux, cool the reaction mixture to room temperature.
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Carefully acidify the solution with a dilute acid (e.g., 2N HCl) to a pH that induces precipitation of the final product.
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Collect the precipitated 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol by filtration, wash thoroughly with water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.[10]
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Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the N-H, C=N, and C=S (or S-H) bonds.[2][8]
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[4]
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Hypothesized Mechanism of Action
Given the absence of direct experimental data for 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, its mechanism of action can be hypothesized based on the well-documented activities of the broader 1,2,4-triazole-3-thiol class. The diverse biological effects of these compounds suggest they may interact with multiple cellular targets.
Putative Molecular Targets
The lipophilic nature of the cyclohexylethyl substituent may enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Potential molecular targets include:
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Enzymes:
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Kinases: Many heterocyclic compounds, including triazoles, are known to function as kinase inhibitors by competing with ATP for binding to the active site.[1] The nitrogen atoms in the triazole ring can form hydrogen bonds with the hinge region of the kinase domain.
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Cytochrome P450 Enzymes: Triazole-containing drugs, such as fluconazole, are known inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site.
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Other Enzymes: The thiol group can potentially interact with metal ions in the active sites of metalloenzymes or form disulfide bonds with cysteine residues.
-
-
Receptors:
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G-Protein Coupled Receptors (GPCRs): The structural features of the compound may allow it to bind to various GPCRs, modulating their activity.
-
Nuclear Receptors: The lipophilic character of the molecule could facilitate its entry into the nucleus and interaction with nuclear receptors.
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Potential Signaling Pathway Modulation
Based on the potential targets, 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol could modulate several key signaling pathways:
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MAPK/ERK Pathway: By inhibiting upstream kinases, the compound could disrupt this pathway, which is often dysregulated in cancer and inflammatory conditions.
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PI3K/Akt/mTOR Pathway: Inhibition of kinases within this pathway could lead to anti-proliferative and pro-apoptotic effects.
-
NF-κB Signaling Pathway: Modulation of this pathway could explain the potential anti-inflammatory properties of the compound.
Diagram of a Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of a kinase-mediated signaling pathway.
Experimental Workflows for Characterization and Validation
To validate the hypothesized mechanism of action and fully characterize the biological activity of 5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
| Assay Type | Objective | Example Methodologies |
| Cytotoxicity | To determine the anti-proliferative effects against various cell lines. | MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay. |
| Enzyme Inhibition | To quantify the inhibitory activity against specific enzyme targets. | Kinase activity assays (e.g., Kinase-Glo®), Cytochrome P450 inhibition assays. |
| Antimicrobial | To assess the efficacy against bacterial and fungal strains. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.[10] |
| Anti-inflammatory | To evaluate the potential to reduce inflammatory responses. | Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages) using ELISA. |
| Western Blotting | To investigate the modulation of specific signaling pathways. | Analysis of the phosphorylation status of key proteins in a signaling cascade (e.g., p-ERK, p-Akt) in treated cells. |
| Molecular Docking | To predict the binding mode and affinity of the compound to its putative target. | In silico modeling using the crystal structure of the target protein. |
In Vivo Models
Based on promising in vitro results, further evaluation in animal models would be warranted:
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Xenograft Models: To assess the anti-tumor efficacy of the compound in vivo.
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Infection Models: To evaluate the antimicrobial activity in a living organism.
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Inflammation Models: To determine the anti-inflammatory effects in models of acute or chronic inflammation.
Workflow Diagram for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of a novel compound.
Future Directions and Conclusion
5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol represents a novel chemical entity with significant therapeutic potential, extrapolated from the extensive research on its parent scaffold. The proposed synthetic route provides a clear path to obtaining this compound for further investigation. The hypothesized mechanisms of action, centered around kinase inhibition and modulation of key signaling pathways, offer a solid foundation for initial biological screening.
Future research should focus on the successful synthesis and characterization of the molecule, followed by a systematic evaluation of its biological activities through the experimental workflows outlined in this guide. Elucidating the precise mechanism of action and identifying its primary molecular targets will be crucial for its potential development as a therapeutic agent. The structural novelty of the 5-(2-cyclohexylethyl) substituent provides an exciting opportunity to explore new chemical space within the pharmacologically rich family of 1,2,4-triazole-3-thiols.
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